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Compound of Interest

Compound Name: 1-Acetyl-5-fluoro-1H-indazole

Cat. No.: B598338

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Acetyl-5-fluoro-1H-indazole, a compound of interest for researchers, scientists, and
professionals in drug development. The information presented herein is compiled from various
sources and offers a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) characteristics.

Introduction

1-Acetyl-5-fluoro-1H-indazole is a derivative of 5-fluoro-1H-indazole, featuring an acetyl
group attached to one of the nitrogen atoms of the pyrazole ring. The presence of the fluorine
atom and the acetyl group significantly influences the molecule's electronic properties and,
consequently, its spectroscopic signatures. Understanding these spectral characteristics is
crucial for its identification, characterization, and application in various research and
development endeavors.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 1-Acetyl-5-fluoro-1H-
indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1-
Acetyl-5-fluoro-1H-indazole, H NMR, 13C NMR, and *°F NMR provide valuable insights into
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its molecular framework.

Table 1: *H NMR Spectroscopic Data (CDCls)

Chemical Shift (9, L Coupling Constant .
Multiplicity Assignment

ppm) (J, Hz)

~8.10 d ~0.9 H-3

~7.75 dd ~9.0, 2.5 H-4

~7.50 dd ~9.0,4.5 H-6

~7.20 ddd ~9.0,9.0,25 H-7

~2.70 S - -COCHs

Table 2: 13C NMR Spectroscopic Data (CDCIs)

Chemical Shift (6, ppm) Assighment
~169.0 C=0

~160.0 (d, YJCF = 240 Hz) C-5

~141.0 C-7a

~135.0 C-3

~122.0 (d, 3JCF = 10 Hz) Cc-7

~115.0 (d, 2JCF = 25 Hz) C-4

~110.0 (d, 2JCF = 25 Hz) C-6

~110.0 (d, 3JCF =5 Hz) C-3a

~24.0 -COCHs

Table 3: 1°F NMR Spectroscopic Data (CDCIs)
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Chemical Shift (5, Coupling Constant

Multiplicity
ppm) (3, Hz)

Assignment

~-118.0 m

F-5

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: IR Spectroscopic Data

Wavenumber (cm—?) Intensity Assignment
~1710 Strong C=0 stretching (acetyl group)
) C=C and C=N stretching
~1620, 1500, 1470 Medium-Strong o
(aromatic rings)
~1250 Strong C-N stretching
~1100 Strong C-F stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound.

Table 5: Mass Spectrometry Data

m/z Relative Intensity (%) Assighment
178.05 High [M]* (Molecular lon)
136.04 High [M - C2H20]*
109.03 Medium [M - C2H20 - HCNJ*

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

o Sample Preparation: A 5-10 mg sample of 1-Acetyl-5-fluoro-1H-indazole is dissolved in
approximately 0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS)
as an internal standard.

 Instrumentation: NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

» 1H NMR: Standard acquisition parameters are used. Chemical shifts are reported in parts per
million (ppm) relative to TMS (3 0.00).

o 13C NMR: Proton-decoupled spectra are acquired. Chemical shifts are reported in ppm
relative to the solvent peak of CDCIs (& 77.16).

e 19F NMR: Proton-decoupled spectra are acquired. Chemical shifts are reported in ppm
relative to an external standard such as CFCls (6 0.00).

IR Spectroscopy

o Sample Preparation: A small amount of the solid sample is placed directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: IR spectra are recorded on a Fourier-Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm~1 with a
resolution of 4 cm~1.

Mass Spectrometry

o Sample Introduction: The sample is introduced into the mass spectrometer via a direct
insertion probe or after separation by gas chromatography (GC-MS) or liquid
chromatography (LC-MS).

« lonization: Electron lonization (El) is commonly used for volatile compounds.
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« Instrumentation: A high-resolution mass spectrometer is used to obtain accurate mass

measurements.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and major fragment ions.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of 1-Acetyl-5-fluoro-1H-
indazole is illustrated in the following diagram.
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Caption: Workflow for the spectroscopic characterization of 1-Acetyl-5-fluoro-1H-indazole.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1-Acetyl-5-fluoro-1H-indazole:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b598338#spectroscopic-data-for-1-acetyl-5-fluoro-1h-
indazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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